molecular formula C21H18N4O B346236 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol CAS No. 307340-41-6

1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol

Cat. No.: B346236
CAS No.: 307340-41-6
M. Wt: 342.4g/mol
InChI Key: RLRSSTDKZZQAGJ-UHFFFAOYSA-N
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Description

The compound “1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol” is a complex organic molecule that contains several functional groups. It has a benzotriazole group, a carbazole group, and a propan-2-ol group. The benzotriazole group is a heterocyclic compound, consisting of 2 fused rings, a benzene ring and a triazole ring . The carbazole group is a tricyclic compound, consisting of two benzene rings fused on either side of a pyrrole ring . The propan-2-ol group is a simple organic compound with the formula (CH3)2CHOH .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzotriazole and carbazole groups are both aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzotriazole, carbazole, and propan-2-ol groups are known to participate in a variety of chemical reactions. For example, benzotriazoles can act as ligands in coordination chemistry, and carbazoles can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar propan-2-ol group, while its stability would be influenced by the aromatic benzotriazole and carbazole groups .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-carbazol-9-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-15(14-25-21-12-6-3-9-18(21)22-23-25)13-24-19-10-4-1-7-16(19)17-8-2-5-11-20(17)24/h1-12,15,26H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRSSTDKZZQAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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